molecular formula C12H9NO2 B515091 3-(Quinolin-4-yl)prop-2-enoic acid CAS No. 13026-20-5

3-(Quinolin-4-yl)prop-2-enoic acid

Cat. No.: B515091
CAS No.: 13026-20-5
M. Wt: 199.20 g/mol
InChI Key: GDCNAOKZXWMIJA-UHFFFAOYSA-N
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Description

3-(Quinolin-4-yl)prop-2-enoic acid: is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a quinoline moiety attached to a prop-2-enoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of quinoline-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the condensation of quinoline-4-carboxylic acid with acetic anhydride and subsequent cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the compound to quinoline-4-propanoic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-propanoic acid.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 3-(Quinolin-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various quinoline derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential as an inhibitor of certain enzymes and receptors. It is also investigated for its antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antibacterial effects.

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Quinolin-4-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication. For anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Similar in structure but lacks the prop-2-enoic acid group.

    Quinoline-4-propanoic acid: Similar but with a saturated propanoic acid group instead of the unsaturated prop-2-enoic acid group.

    3-(Quinolin-6-yl)prop-2-enoic acid: Similar but with the quinoline moiety attached at the 6-position instead of the 4-position.

Uniqueness: 3-(Quinolin-4-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid group at the 4-position of the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-quinolin-4-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCNAOKZXWMIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13026-20-5
Record name 3-(4-Quinolinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13026-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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